1-(2,1,3-benzoxadiazole-4-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxadiazole ring, a sulfonyl group, and a piperidine carboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,1,3-benzoxadiazole-4-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate nitroaniline derivatives under acidic conditions.
Introduction of the Sulfonyl Group: Sulfonylation of the benzoxadiazole ring is carried out using sulfonyl chlorides in the presence of a base.
Piperidine Carboxamide Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, followed by carboxylation to form the carboxamide group.
Attachment of the Cyclohexenyl Ethyl Group: This step involves the alkylation of the piperidine nitrogen with a cyclohexenyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoxadiazole ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,1,3-benzoxadiazole-4-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxadiazole ring may interact with proteins or enzymes, leading to modulation of their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid: Similar structure but lacks the cyclohexenyl ethyl group.
N-(2-Benzoxadiazol-4-ylsulfonyl)piperidine-4-carboxamide: Similar structure but with different substituents on the piperidine ring.
Uniqueness
1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide is unique due to the presence of the cyclohexenyl ethyl group, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c25-20(21-12-9-15-5-2-1-3-6-15)16-10-13-24(14-11-16)29(26,27)18-8-4-7-17-19(18)23-28-22-17/h4-5,7-8,16H,1-3,6,9-14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMKVORZTMLBOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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